molecular formula C19H19NO6S B5261475 DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE

Cat. No.: B5261475
M. Wt: 389.4 g/mol
InChI Key: PGDGLWRFRIODSF-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C19H19NO6S It is known for its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with isophthalic acid derivatives under specific conditions to form the final product . The reaction conditions often include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to DIMETHYL 5-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}ISOPHTHALATE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

dimethyl 5-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-24-16-10-14(27-4)5-6-15(16)17(21)20-13-8-11(18(22)25-2)7-12(9-13)19(23)26-3/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDGLWRFRIODSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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